2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride
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Overview
Description
2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[45]decan-3-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the spiro linkage. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would also be crucial in ensuring the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it might inhibit the activity of a particular enzyme involved in disease progression, thereby reducing symptoms or slowing the disease’s progression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride include:
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Known for its anti-leukemic activity.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Used in various chemical reactions and as a building block in synthesis.
Uniqueness
What sets this compound apart is its unique spirocyclic structure, which imparts specific chemical and biological properties. This structure allows for greater stability and specificity in its interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H27ClN2O2 |
---|---|
Molecular Weight |
302.84 g/mol |
IUPAC Name |
2-[(4-hydroxypiperidin-4-yl)methyl]-2-azaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C15H26N2O2.ClH/c18-13-10-14(4-2-1-3-5-14)11-17(13)12-15(19)6-8-16-9-7-15;/h16,19H,1-12H2;1H |
InChI Key |
NJTBSXWQLCLALG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC3(CCNCC3)O.Cl |
Origin of Product |
United States |
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